molecular formula C9H7NS B6265835 quinoline-6-thiol CAS No. 100653-59-6

quinoline-6-thiol

Cat. No.: B6265835
CAS No.: 100653-59-6
M. Wt: 161.2
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Description

Quinoline-6-thiol is an organic compound that belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring The thiol group (-SH) attached to the sixth position of the quinoline ring imparts unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-6-thiol can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. This method typically requires the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization reaction.

Another method involves the use of o-aminothiophenol and 1,3-ynone under mild conditions. This approach utilizes a three-step mechanism: a two-step Michael addition-cyclization condensation step leading to an intermediate, followed by an iodine-mediated desulfurative step .

Industrial Production Methods

Industrial production of this compound often involves the use of green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids are employed to minimize environmental impact . These methods not only improve the efficiency of the synthesis but also reduce the use of hazardous chemicals and harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Thioethers, acylated derivatives.

Scientific Research Applications

Quinoline-6-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline-6-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the quinoline ring can intercalate into DNA, disrupting replication and transcription processes. These interactions contribute to the compound’s antimicrobial and anticancer properties .

Comparison with Similar Compounds

Quinoline-6-thiol can be compared with other quinoline derivatives such as quinoline-2-thiol, quinoline-4-thiol, and quinoline-8-thiol. While all these compounds share the quinoline core structure, the position of the thiol group significantly influences their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Similar Compounds

  • Quinoline-2-thiol
  • Quinoline-4-thiol
  • Quinoline-8-thiol

This compound stands out for its versatility and potential in various fields, making it a valuable compound for further research and development.

Properties

CAS No.

100653-59-6

Molecular Formula

C9H7NS

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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